8-Chloro-2H-chromen-2-one
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Overview
Description
8-Chloro-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields Coumarins are naturally occurring lactones derived from the benzopyran-2-one structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-2H-chromen-2-one typically involves the Pechmann condensation reaction, where phenols react with β-keto esters in the presence of an acid catalyst. For instance, the reaction of 8-chlororesorcinol with ethyl acetoacetate in the presence of concentrated sulfuric acid can yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 8-Chloro-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products:
Oxidation: Formation of 8-chloro-2H-chromen-2,3-dione.
Reduction: Formation of 8-chloro-2,3-dihydrochromen-2-one.
Substitution: Formation of 8-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8-Chloro-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its anticoagulant and anti-inflammatory effects.
Industry: Utilized in the production of dyes, optical brighteners, and perfumes.
Mechanism of Action
The biological activity of 8-Chloro-2H-chromen-2-one is attributed to its ability to interact with various molecular targets. It can inhibit enzymes such as DNA gyrase and topoisomerase, leading to antimicrobial effects. Its anticoagulant activity is due to the inhibition of vitamin K epoxide reductase, which is crucial for blood clotting .
Comparison with Similar Compounds
Coumarin (2H-chromen-2-one): The parent compound without the chlorine substitution.
7-Hydroxy-2H-chromen-2-one: Known for its antioxidant properties.
4-Methyl-2H-chromen-2-one: Exhibits significant antimicrobial activity.
Uniqueness: 8-Chloro-2H-chromen-2-one stands out due to the presence of the chlorine atom, which enhances its reactivity and broadens its range of applications compared to its non-chlorinated counterparts .
Properties
CAS No. |
33491-29-1 |
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Molecular Formula |
C9H5ClO2 |
Molecular Weight |
180.59 g/mol |
IUPAC Name |
8-chlorochromen-2-one |
InChI |
InChI=1S/C9H5ClO2/c10-7-3-1-2-6-4-5-8(11)12-9(6)7/h1-5H |
InChI Key |
VJSCJTIZNLCOJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)OC(=O)C=C2 |
Origin of Product |
United States |
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